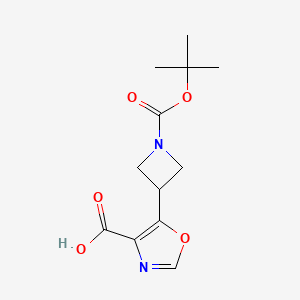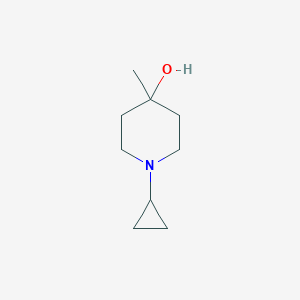![molecular formula C21H17ClN4OS B2639257 3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-25-1](/img/structure/B2639257.png)
3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound that belongs to the class of thieno[2,3-b]pyridine derivatives . These compounds have been studied for their potential as targeted therapies for PI3K, a lipid kinase involved in cancer progression .
Synthesis Analysis
The synthesis of similar thieno[2,3-b]pyridine derivatives has been reported in the literature . For instance, one method involves the condensation of methyl 3-aminothiophene-2-carboxylate with urea, followed by chlorination with phosphorus oxychloride and then condensation with ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of “3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is characterized by the presence of a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene and a pyridine ring . The compound also contains an amine group, a carboxamide group, and a 2-chlorophenethyl group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Structurally, this compound contains a thieno[2,3-b]pyridine core with an amino group and a chlorophenethyl moiety. Its synthetic routes involve coupling reactions and functional group manipulations. Researchers have explored its reactivity in diverse contexts, including nucleophilic substitutions and cyclizations .
Pyridinium Ionic Liquids
Pyridinium salts, including our compound, have gained attention as ionic liquids. These materials exhibit unique properties due to their pyridinium cationic structure. Researchers have investigated their use as solvents, catalysts, and electrolytes in various applications .
Pyridinium Ylides
The compound can form pyridinium ylides, which are valuable intermediates in organic synthesis. These ylides participate in [3+2] cycloadditions and other reactions, leading to diverse products. Their utility extends to natural product synthesis and drug discovery .
Anti-Microbial Properties
Studies have revealed that our compound possesses anti-microbial activity. It inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Anti-Cancer Potential
Researchers have explored the anti-cancer properties of this compound. It shows promising cytotoxic effects against cancer cell lines, warranting further investigation for potential therapeutic applications .
Anti-Malarial Activity
The compound has demonstrated anti-malarial activity, which is crucial given the global impact of malaria. Its mechanism of action involves disrupting the parasite’s life cycle, making it a valuable lead compound for drug development .
Anti-Cholinesterase Inhibition
Cholinesterase inhibitors play a role in treating neurodegenerative diseases like Alzheimer’s. Our compound exhibits anti-cholinesterase activity, suggesting its relevance in this field .
Materials Science Applications
Beyond biological contexts, researchers have explored the compound’s applications in materials science. Its unique structure and properties make it interesting for designing functional materials, such as sensors, catalysts, and optoelectronic devices .
Zukünftige Richtungen
The future directions for research on “3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” and related compounds could involve further exploration of their potential as targeted therapies for PI3K-associated cancers . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties .
Eigenschaften
IUPAC Name |
3-amino-N-[2-(2-chlorophenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c22-16-4-2-1-3-13(16)9-12-25-20(27)19-18(23)15-5-6-17(26-21(15)28-19)14-7-10-24-11-8-14/h1-8,10-11H,9,12,23H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMCTDATEQKAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

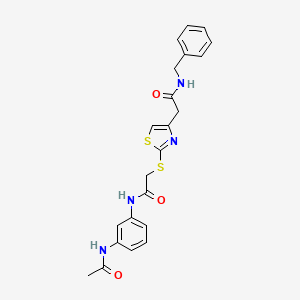
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2639177.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B2639179.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639182.png)
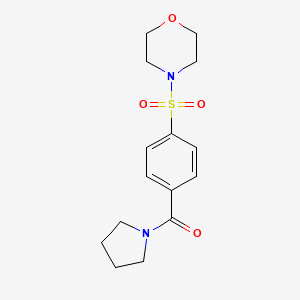
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2639184.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2639187.png)



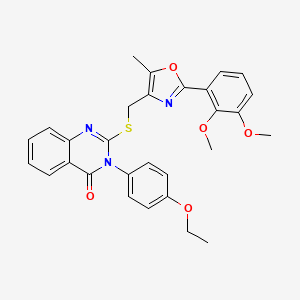
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2639194.png)
